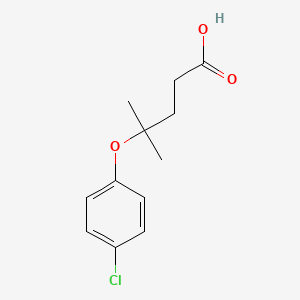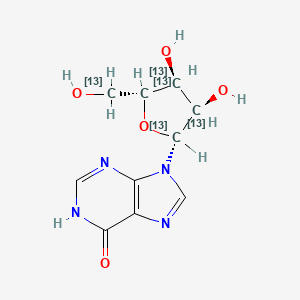
(-)-Inosine-1',2',3',4',5'-13C5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(-)-Inosine-1’,2’,3’,4’,5’-13C5: is a labeled nucleoside analog where the ribose moiety is uniformly labeled with carbon-13 isotopes. This compound is particularly useful in various scientific research fields due to its isotopic labeling, which allows for detailed studies using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (-)-Inosine-1’,2’,3’,4’,5’-13C5 typically involves the incorporation of carbon-13 labeled ribose into the inosine structure. The process begins with the preparation of carbon-13 labeled ribose, which is then coupled with hypoxanthine to form the inosine nucleoside. The reaction conditions often involve the use of protecting groups to ensure selective reactions at specific sites on the ribose and hypoxanthine molecules.
Industrial Production Methods: Industrial production of (-)-Inosine-1’,2’,3’,4’,5’-13C5 follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and high-throughput purification techniques to ensure the high purity and yield of the final product. The use of carbon-13 labeled precursors is crucial in maintaining the isotopic labeling throughout the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: (-)-Inosine-1’,2’,3’,4’,5’-13C5 undergoes various chemical reactions, including:
Reduction: Reduction of the inosine ring to form dihydroinosine.
Substitution: Nucleophilic substitution reactions at the ribose moiety.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as halides or amines under mild to moderate temperatures.
Major Products: The major products formed from these reactions include various inosine derivatives, which can be further utilized in biochemical and pharmaceutical research.
Applications De Recherche Scientifique
Chemistry: In chemistry, (-)-Inosine-1’,2’,3’,4’,5’-13C5 is used as a probe in NMR spectroscopy to study the structure and dynamics of nucleosides and nucleotides. Its isotopic labeling allows for detailed analysis of molecular interactions and conformational changes.
Biology: In biological research, this compound is used to investigate the metabolic pathways of nucleosides and their role in cellular processes. It is also employed in studies of enzyme kinetics and substrate specificity.
Medicine: In the medical field, (-)-Inosine-1’,2’,3’,4’,5’-13C5 is used in the development of diagnostic tools and therapeutic agents. Its labeled form allows for tracking and imaging in metabolic studies, aiding in the understanding of disease mechanisms and drug metabolism.
Industry: Industrially, this compound is used in the production of labeled nucleotides for research and development purposes. It is also utilized in the synthesis of labeled DNA and RNA for various applications in biotechnology and pharmaceuticals.
Mécanisme D'action
The mechanism of action of (-)-Inosine-1’,2’,3’,4’,5’-13C5 involves its incorporation into nucleic acids, where it can be used to study the dynamics and interactions of nucleosides within DNA and RNA. The carbon-13 labeling allows for precise tracking and analysis using NMR spectroscopy, providing insights into the molecular targets and pathways involved in nucleoside metabolism.
Comparaison Avec Des Composés Similaires
Inosine: The non-labeled form of the compound, used in similar research applications but without the benefits of isotopic labeling.
Adenosine-1’,2’,3’,4’,5’-13C5: Another labeled nucleoside analog used for similar purposes in NMR spectroscopy and mass spectrometry studies.
Guanosine-1’,2’,3’,4’,5’-13C5: A labeled guanosine analog used in biochemical and pharmaceutical research.
Uniqueness: (-)-Inosine-1’,2’,3’,4’,5’-13C5 is unique due to its specific carbon-13 labeling, which provides enhanced sensitivity and resolution in NMR spectroscopy
Propriétés
Formule moléculaire |
C10H12N4O5 |
|---|---|
Poids moléculaire |
273.19 g/mol |
Nom IUPAC |
9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C10H12N4O5/c15-1-4-6(16)7(17)10(19-4)14-3-13-5-8(14)11-2-12-9(5)18/h2-4,6-7,10,15-17H,1H2,(H,11,12,18)/t4-,6-,7-,10-/m1/s1/i1+1,4+1,6+1,7+1,10+1 |
Clé InChI |
UGQMRVRMYYASKQ-ANYWVTQQSA-N |
SMILES isomérique |
C1=NC2=C(C(=O)N1)N=CN2[13C@H]3[13C@@H]([13C@@H]([13C@H](O3)[13CH2]O)O)O |
SMILES canonique |
C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


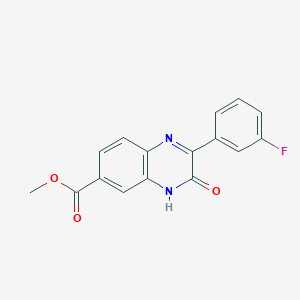
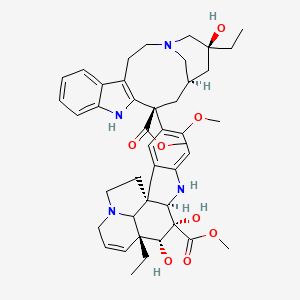

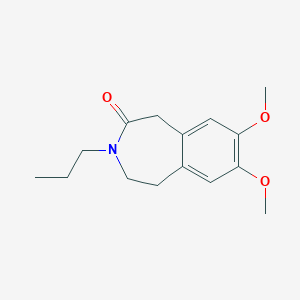
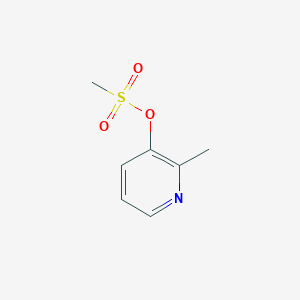
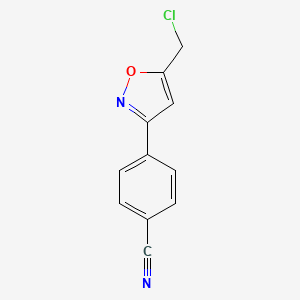
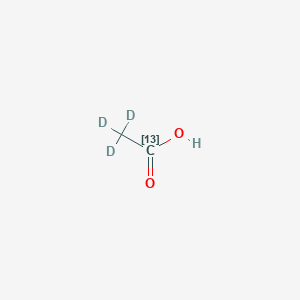
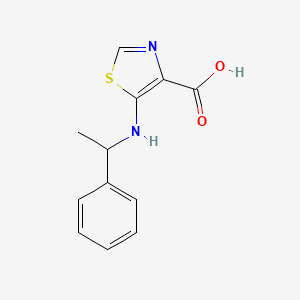


![2-[4-(Pyridin-4-ylamino)-1,8-naphthyridin-2-yl]benzonitrile](/img/structure/B13849711.png)


